4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine
Description
4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine is a partially saturated heterocyclic compound featuring a fused benzene and triazole ring system. Its synthesis typically involves the reduction of 4-nitro-1,2-phenylenediamine, followed by cyclization to form the triazole core . This compound serves as a critical intermediate in synthesizing metal-organic frameworks (MOFs) via coordination chemistry and is utilized in multicomponent reactions to generate antimicrobial triazolobenzonaphthyridines . Its molecular formula is C₇H₁₁N₃, with a molecular weight of 137.18 g/mol .
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-2H-benzotriazol-5-amine |
InChI |
InChI=1S/C6H10N4/c7-4-1-2-5-6(3-4)9-10-8-5/h4H,1-3,7H2,(H,8,9,10) |
InChI Key |
JUCFMYMHMYJBMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NNN=C2CC1N |
Origin of Product |
United States |
Preparation Methods
General Synthesis Strategy
- Starting Materials : Typically, the synthesis begins with commercially available starting materials such as benzyl azide, ethyl cyanoacetate, and sodium ethoxide, which are used to form carbonyl azides.
- Formation of Triazole Core : The carbonyl azide is then converted into a triazole core through a cycloaddition reaction, often involving a strong base.
- Ring Closure : The triazole core is then fused with a benzene ring, typically through a condensation reaction involving a dicarbonyl compound.
Adaptation for 4,5,6,7-Tetrahydro-1H-benzo[d]triazol-5-amine
For the specific synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]triazol-5-amine, one might consider starting with a tetrahydrobenzene derivative and incorporating it into the triazole ring system. This could involve:
- Cyclization Reactions : Utilizing a tetrahydrobenzene derivative in a cyclization reaction with appropriate reagents to form the desired fused ring system.
- Amination Steps : Incorporating an amine group at the 5-position of the triazole ring, which might involve nucleophilic substitution or reductive amination reactions.
Analysis of Preparation Methods
Challenges and Considerations
- Stereochemistry : The tetrahydrobenzene ring introduces stereochemical complexity, which must be carefully managed during synthesis.
- Regioselectivity : Ensuring the correct regiochemistry of the amine group on the triazole ring is crucial.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the triazole ring or adjacent carbon atoms. Common oxidizing agents and products include:
Oxidation regioselectivity is influenced by electron density distribution, with position 4 being more reactive than position 6 due to proximity to the amino group and triazole nitrogen atoms .
Substitution Reactions
The amino group at position 5 and triazole ring hydrogens participate in nucleophilic and electrophilic substitutions:
Alkylation and Acylation
-
Alkylation : Reaction with alkyl halides (e.g., 1,3-dibromopropane) in DMF at 65°C yields N-alkylated derivatives (e.g., 1-(3-bromopropoxy)-1H-benzo[d] triazole) .
-
Acylation : Treatment with acyl chlorides (e.g., trifluoroacetic anhydride) forms amides or sulfonamides at the amino group.
Electrophilic Aromatic Substitution
The triazole ring undergoes electrophilic substitution at position 4:
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Bromine (Br₂) | 4-Bromo derivative | 70% | |
| Chlorosulfonic acid | 4-Sulfonyl chloride | 65% |
Regioselectivity is attributed to higher electron density at position 4, adjacent to the amino group .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles:
For example, reacting with tert-butyl 2,4-dioxopiperidine-1-carboxylate in ethanol forms fused triazolo-naphthyridines in 55–75% yields .
Condensation Reactions
The amino group facilitates condensation with carbonyl compounds:
| Partner | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Benzil (PhCO-COPh) | None | Tetrahydrotriazolopyrimidines | 30–35% | |
| Pyrazine-2-carbaldehyde | LiOtBu | Bicyclic triazolopyrazines | 20% |
These reactions proceed via enamine intermediates, followed by cyclization .
Mechanistic Insights
Key reaction pathways include:
-
Oxidation : Radical intermediates form at electron-rich positions, leading to nitro or hydroxyl groups.
-
Substitution : The amino group acts as a directing group, enhancing electrophilic attack at position 4 .
-
Cycloaddition : Enolate intermediates generated under basic conditions react with azides or aldehydes .
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound for the development of new drugs targeting various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological targets, such as enzymes or receptors, leading to inhibition or activation of these targets. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
5-Amino-1H-benzotriazole (CAS 3325-11-9)
- Structure : Fully aromatic benzotriazole core.
- Molecular Formula : C₆H₆N₄.
- Key Differences : The aromatic triazole ring enhances stability but reduces conformational flexibility compared to the tetrahydro derivative. This compound is often employed in corrosion inhibition and as a ligand in coordination chemistry due to its strong electron-donating properties .
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (CAS 72748-85-7)
- Structure : Imidazole ring (two nitrogen atoms) fused to a tetrahydrobenzene ring.
- Molecular Formula : C₇H₁₁N₃.
- Key Differences : The imidazole ring lacks the third nitrogen present in triazoles, reducing its metal-coordination versatility. This derivative is prioritized in medicinal chemistry for its role as a COX-2 inhibitor .
Thiazole Derivatives (e.g., 5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine)
- Structure : Thiazole ring (one sulfur, one nitrogen) fused to a tetrahydrobenzene ring.
- Molecular Formula : C₁₀H₁₆N₂S.
- Key Differences : Sulfur inclusion increases lipophilicity, enhancing membrane permeability. These compounds are explored as cytotoxic agents against cancer cell lines .
Biological Activity
4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine (commonly referred to as THBT) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with THBT, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
THBT is characterized by its unique triazole ring fused with a benzene moiety. The molecular formula is , and its structure can be represented as follows:
The compound exhibits a solid physical form with a purity of 95% and is typically stored at room temperature.
Antimicrobial Activity
Research indicates that THBT exhibits notable antimicrobial properties. In a study evaluating various derivatives of triazole compounds, THBT demonstrated significant activity against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for THBT were found to be in the range of 1.56 to 12.5 µg/mL against these pathogens .
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. A structure-activity relationship (SAR) analysis revealed that modifications in the triazole ring significantly influence cytotoxicity against cancer cell lines. For instance, THBT derivatives showed promising results in inhibiting the proliferation of human cancer cells with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| THBT | A-431 | 1.98 |
| THBT | Jurkat | <0.5 |
Neuroprotective Effects
Emerging studies suggest that THBT may possess neuroprotective properties. In animal models of neurodegeneration, administration of THBT resulted in reduced neuronal apoptosis and improved cognitive function. The mechanism appears to involve modulation of neuroinflammatory pathways and enhancement of synaptic plasticity .
The biological activity of THBT can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : THBT has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : It affects various signaling pathways such as PI3K/Akt and MAPK pathways that are crucial for cell survival and proliferation.
- Antioxidant Properties : The compound exhibits antioxidant activity that may contribute to its protective effects against oxidative stress-related damage in cells .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of THBT against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that THBT was approximately fourfold more potent than conventional antibiotics used in treatment .
Case Study 2: Cancer Treatment
In vitro studies on various cancer cell lines demonstrated that THBT not only inhibited cell growth but also induced apoptosis through caspase activation pathways. These findings suggest potential application in developing novel anticancer therapies .
Q & A
Q. What are the common synthetic routes for 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine?
- Methodological Answer : The compound is typically synthesized via a two-step procedure starting from 4-nitro-1,2-phenylenediamine. Initial reduction with sodium nitrite and hydrazine in acidic media yields the intermediate diamine, followed by cyclization under reflux conditions. Key reagents include 10% Pd/C for catalytic hydrogenation and glacial acetic acid as the solvent . Table 1 : Synthetic Steps and Conditions
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | NaNO₂, HCl, H₂O, 0–5°C | 4-Nitro-1,2-phenylenediamine intermediate |
| 2 | NH₂NH₂·H₂O, AcOH, reflux | Target triazol-5-amine |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
Q. What purification strategies are effective post-synthesis?
- Methodological Answer : Recrystallization from ethanol or methanol is preferred due to moderate solubility (18.1 µg/mL at pH 7.4). Column chromatography (silica gel, ethyl acetate/hexane) resolves impurities in multi-component reaction products .
Advanced Research Questions
Q. How does tautomerism influence the structural and electronic properties of triazole derivatives like this compound?
- Methodological Answer : Annular tautomerism in triazoles (e.g., 3- vs. 5-substituted forms) alters π-electron delocalization and hydrogen-bonding networks. X-ray crystallography reveals planar geometries for tautomer I (NH₂ at position 5) and non-planar geometries for tautomer II (NH₂ at position 3), affecting intermolecular interactions. Computational studies (DFT) quantify energy differences (~2–5 kcal/mol) between tautomers .
Q. What challenges arise in crystallographic refinement of this compound using SHELX software?
- Methodological Answer : Challenges include:
- Handling high-resolution or twinned SHELXL refines anisotropic displacement parameters but requires manual adjustment for twinning (e.g., using TWIN/BASF commands).
- Hydrogen atom placement: SHELXPRO interfaces with neutron/X-ray data for accurate NH positioning.
- Validation: R-factor convergence (<5%) and residual electron density maps ensure model reliability .
Q. How are multi-component reactions (MCRs) utilized to synthesize derivatives of this compound?
- Methodological Answer : Example: A catalyst-free MCR with aromatic aldehydes and tert-butyl 2,4-dioxopiperidine-1-carboxylate in ethanol at 80°C yields triazolobenzonaphthyridines. Key steps:
- Mechanism : Knoevenagel condensation → cyclocondensation → aromatization.
- Optimization : Solvent polarity (EtOH > DMF) improves yield (85–92%) and selectivity.
- Monitoring : TLC (ethyl acetate/hexane, 1:1) tracks reaction progress .
Q. What computational methods assess the solvatochromic behavior of benzotriazole derivatives?
- Methodological Answer :
- DFT/TD-DFT : Predict absorption spectra (B3LYP/6-31+G(d,p)) and solvent effects via PCM models.
- NBO Analysis : Quantifies charge transfer between NH₂ and triazole rings.
- Docking Studies : Evaluate interactions with biological targets (e.g., antimicrobial proteins) via AutoDock Vina .
Data Contradiction Analysis
- Synthetic Yields : Microwave-assisted methods () claim higher efficiency (>90%) vs. conventional reflux (75–85% in ). Resolution: Optimize microwave parameters (power, time) to minimize side reactions.
- Tautomer Stability : Computational models () suggest NH₂ at position 5 is more stable, but crystallographic data () show coexistence of tautomers I and II. Resolution: Solvent polarity and crystallization conditions influence tautomeric equilibrium.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
